N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide
Description
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide is a synthetic 1,3,4-oxadiazole derivative characterized by a 2-methoxyphenyl substituent at the 5-position of the oxadiazole ring and a 3-phenoxypropanamide group at the 2-position. The methoxy group at the ortho position of the phenyl ring and the phenoxypropanamide side chain may influence steric, electronic, and solubility properties, making this compound distinct from analogs.
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)11-12-24-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBKGNNDDBGYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-methoxybenzohydrazide with phenoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Medicine: Explored for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. It may also interact with cellular receptors, leading to the modulation of signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with four analogs:
Key Observations :
- Core Heterocycle : The substitution of oxygen (oxadiazole) with sulfur (thiadiazole) in increases lipophilicity and may alter metabolic stability .
- Side Chain: The phenoxypropanamide group in the target compound enhances aromatic π-π stacking interactions, unlike the pentanamide in OZE-III or the phenylpropanamide in .
Antimicrobial Activity:
- OZE-III (C13H14ClN3O2) demonstrated potent activity against Staphylococcus aureus (MIC: 8 µg/mL), attributed to the electron-withdrawing chlorine atom enhancing membrane disruption .
Metabolic Stability:
- Thiadiazole derivatives like exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation compared to oxadiazoles .
Advantages and Limitations of the Target Compound
- Advantages: Ortho-methoxy group may reduce off-target interactions compared to para-substituted analogs. Phenoxypropanamide side chain improves solubility over purely alkyl chains (e.g., OZE-III).
- Limitations: No empirical data on pharmacokinetics or toxicity. Potential synthetic complexity due to steric hindrance from the ortho substituent .
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H14N4O3
- Molecular Weight : 298.30 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds with oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Anticancer Activity
Several studies have reported the anticancer potential of oxadiazole derivatives. The compound this compound has been tested against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis |
| MCF7 (breast) | 20 | Inhibition of cell proliferation |
| A549 (lung) | 18 | Disruption of mitochondrial function |
The anticancer activity is often attributed to the compound's ability to induce apoptosis and inhibit angiogenesis by targeting specific kinases involved in cell signaling pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, which suggests a potential role in treating inflammatory diseases.
Target Interactions
The oxadiazole moiety in this compound is believed to interact with various biological targets:
- Enzymatic Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which play a critical role in inflammation.
- Receptor Modulation : It may act on receptors involved in cell survival and proliferation, thus influencing cancer cell dynamics.
Pharmacokinetics
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential:
- Absorption : The presence of methoxy groups may enhance lipophilicity and absorption.
- Metabolism : Initial studies suggest that cytochrome P450 enzymes may metabolize the compound.
- Excretion : Predicted renal excretion based on molecular weight and structure.
Study 1: Anticancer Activity in HeLa Cells
A study investigated the effects of this compound on HeLa cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis through mitochondrial pathways.
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory effects using a lipopolysaccharide-induced inflammation model. The administration of the compound significantly reduced levels of TNF-alpha and IL-6 in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
